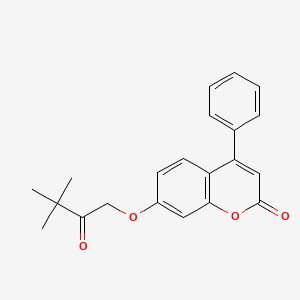

7-(3,3-dimethyl-2-oxobutoxy)-4-phenyl-2H-chromen-2-one

Description

7-(3,3-Dimethyl-2-oxobutoxy)-4-phenyl-2H-chromen-2-one is a synthetic 4-phenylcoumarin derivative characterized by a branched acyloxy substituent at the C7 position of the coumarin core.

Properties

IUPAC Name |

7-(3,3-dimethyl-2-oxobutoxy)-4-phenylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O4/c1-21(2,3)19(22)13-24-15-9-10-16-17(14-7-5-4-6-8-14)12-20(23)25-18(16)11-15/h4-12H,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVFQIYNBJNYETC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,3-dimethyl-2-oxobutoxy)-4-phenyl-2H-chromen-2-one typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the chromen-2-one core, which can be derived from salicylaldehyde and ethyl acetoacetate through a Knoevenagel condensation reaction.

Substitution at the 4-Position: The phenyl group is introduced at the 4-position of the chromen-2-one core using a Friedel-Crafts acylation reaction with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Introduction of the 7-(3,3-dimethyl-2-oxobutoxy) Group: The final step involves the introduction of the 7-(3,3-dimethyl-2-oxobutoxy) group through an esterification reaction. This can be achieved by reacting the chromen-2-one derivative with 3,3-dimethyl-2-oxobutyric acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

The industrial production of 7-(3,3-dimethyl-2-oxobutoxy)-4-phenyl-2H-chromen-2-one follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:

Reaction Temperature and Time: Maintaining optimal temperature and reaction time to maximize yield.

Purification: Employing techniques such as recrystallization and chromatography to purify the final product.

Scalability: Ensuring that the synthesis can be scaled up without compromising the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

7-(3,3-dimethyl-2-oxobutoxy)-4-phenyl-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the chromen-2-one core to chroman-2-one derivatives.

Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the chromen-2-one core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.

Major Products Formed

Oxidation: Formation of quinones and other oxidized derivatives.

Reduction: Formation of chroman-2-one derivatives.

Substitution: Formation of halogenated or nitrated chromen-2-one derivatives.

Scientific Research Applications

7-(3,3-dimethyl-2-oxobutoxy)-4-phenyl-2H-chromen-2-one has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory and anticoagulant effects.

Industry: Utilized in the development of dyes, optical brighteners, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-(3,3-dimethyl-2-oxobutoxy)-4-phenyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in biological processes.

Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations at the C7 Position

The C7 substituent plays a critical role in modulating bioactivity. Below is a comparative analysis of key analogs:

Key Observations:

- Electron-Withdrawing Groups : The target’s 2-oxobutoxy group may enhance binding to enzymes like acetylcholinesterase (AChE) by mimicking natural substrates, as seen in prenylated coumarins from Mesua elegans .

- Biological Activity : Triazole-containing analogs (e.g., 4d) exhibit cytotoxicity, suggesting that electron-rich substituents at C7 may favor anticancer activity .

Positional Isomerism and Substitution Patterns

- C5 vs. C7 Substitution : Prenyl or acyl groups at C5/C6 (e.g., mesuagenin B ) enhance AChE inhibition, whereas C7 modifications (e.g., target compound) may prioritize other targets like kinases or proteases.

- Anti-TB Activity : The dimethyloxiran group in compound 1g shows moderate anti-TB activity, while the target’s 2-oxobutoxy chain could be optimized for similar effects via cytochrome P450 disruption .

Research Findings and Mechanistic Insights

Neuroprotective Potential

- Structural Analogs : Mesuagenin C (compound 3 in ) demonstrated potent neuroprotection against H2O2-induced toxicity in NG108-15 cells, attributed to its prenyl and acyl groups. The target’s 2-oxobutoxy chain may similarly scavenge reactive oxygen species (ROS) .

Anticholinesterase Activity

- AChE Inhibition: Geranylated coumarins with 2-methylbutanoyl groups (e.g., compound 22 in ) showed enhanced AChE inhibition, suggesting the target’s acyloxy substituent could mimic this interaction .

Cytotoxicity and Anticancer Activity

- Triazole Derivatives: Compound 4d achieved sub-micromolar cytotoxicity, highlighting the importance of heterocyclic moieties. The target’s lack of a heterocycle may reduce cytotoxicity but improve selectivity for non-cancer targets.

Biological Activity

7-(3,3-dimethyl-2-oxobutoxy)-4-phenyl-2H-chromen-2-one is a synthetic organic compound classified within the chromen-2-one family. This compound features a complex structure characterized by a chromen-2-one core, a phenyl group at the 4-position, and a 3,3-dimethyl-2-oxobutoxy substituent at the 7-position. Its synthesis typically involves multiple steps, including condensation reactions and esterification, which yield a compound with potential biological activities worth exploring.

Antimicrobial Activity

The antimicrobial potential of chromenone derivatives has also been documented. For example:

- Compounds similar to 7-(3,3-dimethyl-2-oxobutoxy)-4-phenyl-2H-chromen-2-one have shown effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) indicating their capability to inhibit bacterial growth effectively .

The biological activity of this compound may involve interactions with various molecular targets:

- Enzyme Inhibition : It may inhibit enzymes involved in cancer progression or inflammation.

- Receptor Modulation : The compound could interact with receptors that regulate cell proliferation and apoptosis.

- Signaling Pathways : It may modulate key signaling pathways associated with inflammation and cancer development.

In Vitro Studies

In vitro studies utilizing the MTT assay have been crucial in assessing the antiproliferative effects of similar compounds on cancer cell lines. These studies often report IC50 values that help gauge the potency of the compound .

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Chromene Derivative A | A549 | 8.80 | Induces apoptosis |

| Chromene Derivative B | MCF7 | 32.4 | Cell cycle arrest |

| 7-(3,3-dimethyl-2-oxobutoxy)-4-methyl-coumarin | NIH/3T3 | >50 | Low cytotoxicity |

Comparative Analysis

A comparative analysis of similar compounds reveals that structural modifications can significantly influence biological activity:

| Compound Name | Structure Variation | Activity Type | IC50 Range (μM) |

|---|---|---|---|

| 7-(3,3-dimethyl-2-oxobutoxy)-4-methyl-coumarin | Methyl Group at 4-position | Anticancer | 27.89 - 74.28 |

| 7-(3,3-dimethyl-2-oxobutoxy)-4-bromo-coumarin | Bromo Group at 4-position | Anticancer | 8.67 - 11.62 |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-(3,3-dimethyl-2-oxobutoxy)-4-phenyl-2H-chromen-2-one, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution at the 7-hydroxy position of the coumarin core. For example, reacting 7-hydroxy-4-phenylcoumarin with 3,3-dimethyl-2-oxobutyl bromide in the presence of a base (e.g., K₂CO₃) in anhydrous acetone under reflux (48–72 hours). Optimization includes monitoring reaction progress via TLC and adjusting solvent polarity or catalyst loading to improve yield .

- Key Considerations : Purity of intermediates is critical; column chromatography (silica gel, ethyl acetate/hexane) is recommended for isolation.

Q. Which spectroscopic techniques are essential for characterizing this compound, and what structural insights do they provide?

- Methodological Answer :

- ¹H/¹³C NMR : Assigns protons and carbons, confirming substitution patterns (e.g., coupling constants for the oxobutoxy chain and phenyl groups) .

- IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹ for the coumarin lactone and ketone) .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, distinguishing between isomers .

Q. How do substituents like the 3,3-dimethyl-2-oxobutoxy group influence the compound’s chemical reactivity?

- Methodological Answer : The electron-withdrawing ketone in the oxobutoxy group increases susceptibility to nucleophilic attack at the adjacent carbon. This facilitates derivatization (e.g., reduction to alcohols or substitution with amines). Steric hindrance from the dimethyl group may slow reactions, requiring elevated temperatures or polar aprotic solvents (e.g., DMF) .

Advanced Research Questions

Q. How can researchers design experiments to study the compound’s mechanism of action in biological systems?

- Methodological Answer :

- In Vitro Assays : Use enzyme inhibition studies (e.g., cytochrome P450 or kinase assays) to identify molecular targets. Monitor IC₅₀ values and compare with structurally similar coumarins (e.g., warfarin derivatives) .

- Molecular Docking : Employ software like AutoDock Vina to predict binding affinities to proteins (e.g., albumin or receptors). Validate with site-directed mutagenesis or competitive binding assays .

Q. How can contradictions in biological activity data across studies be resolved?

- Methodological Answer :

- Standardize Assay Conditions : Control variables like solvent (DMSO concentration ≤0.1%), pH, and cell lines.

- Structural Analogs Comparison : Use SAR tables (see Table 1) to correlate substituent effects with activity. For example, replacing the oxobutoxy group with a benzyloxy moiety may alter lipophilicity and bioavailability .

- Table 1: Substituent Impact on Biological Activity

Q. What computational strategies are effective in predicting interactions with biological targets?

- Methodological Answer :

- QSAR Modeling : Use descriptors like molar refractivity and topological polar surface area to predict activity across compound libraries .

- MD Simulations : Run 100-ns trajectories (GROMACS) to study binding stability in aqueous environments. Analyze hydrogen-bond networks near the coumarin lactone .

Experimental Design & Data Contradiction Analysis

Q. How should researchers approach crystallographic refinement for resolving ambiguous structural features?

- Methodological Answer : Use SHELX programs for high-resolution data refinement. For disordered regions (e.g., the oxobutoxy chain), apply restraints (DFIX, ISOR) and validate with residual density maps. Compare with analogous structures (e.g., 4-phenylcoumarin derivatives) to resolve ambiguities .

Q. What strategies mitigate variability in pharmacological data due to tautomerism or polymorphism?

- Methodological Answer :

- Solid-State Characterization : Perform PXRD to detect polymorphs. Use DSC to assess thermal stability.

- Tautomer Stabilization : Adjust pH during assays (e.g., buffer at pH 7.4 for physiological relevance) or employ co-crystallization agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.